2-Bromo-1,3-difluoropropane
Description
2-Bromo-1,3-difluoropropane (C₃H₅BrF₂) is a halogenated hydrocarbon featuring bromine at the central carbon (C2) and fluorine atoms at the terminal carbons (C1 and C3).
Properties
CAS No. |
2195-05-0 |
|---|---|
Molecular Formula |
C3H5BrF2 |
Molecular Weight |
158.97 g/mol |
IUPAC Name |
2-bromo-1,3-difluoropropane |
InChI |
InChI=1S/C3H5BrF2/c4-3(1-5)2-6/h3H,1-2H2 |
InChI Key |
NORSLARWAVWYHO-UHFFFAOYSA-N |
SMILES |
C(C(CF)Br)F |
Canonical SMILES |
C(C(CF)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
- 1-Bromo-2,3-difluoropropane (CAS 111483-20-6) :
This isomer has bromine at C1 and fluorine at C2/C3. The altered substitution pattern reduces molecular symmetry compared to 2-bromo-1,3-difluoropropane, leading to differences in dipole moments and boiling points. Central bromination (as in this compound) may enhance steric effects in substitution reactions due to proximity to adjacent fluorines .
Halogen-Substituted Analogs
- 2-Bromo-1-chloropropane (CAS 3017-95-6): Replacing fluorine with chlorine increases molecular weight and polarizability. Chlorine’s weaker leaving-group ability compared to bromine reduces reactivity in nucleophilic substitutions.
- 2-Chloro-1,3-difluoropropane (CAS 102738-79-4): Substituting bromine with chlorine decreases molecular weight and alters environmental persistence.
Comparison with Highly Fluorinated Bromopropanes
Compounds listed under the Montreal Protocol () highlight trends in halogenation and environmental impact:
Key Observations :
- Increasing fluorine content correlates with higher chemical stability and resistance to degradation.
- Bromine atoms elevate ODP, making highly fluorinated bromopropanes environmentally concerning despite industrial utility .
Physicochemical Properties
- Solubility :
Fluorine’s electronegativity enhances water solubility in analogs like 2-fluoro-1,3-dimethylbenzene (0.46 mmol/L) compared to brominated counterparts (0.10 mmol/L). For this compound, intermediate solubility is expected due to competing hydrophobic (Br) and hydrophilic (F) effects . - Boiling Points and Density : 3-Bromo-1,1-difluoropropene (CAS 60917-29-5) has a predicted boiling point of 47.6°C and density of 1.64 g/cm³. The propane backbone in this compound likely confers a higher boiling point due to reduced volatility .
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